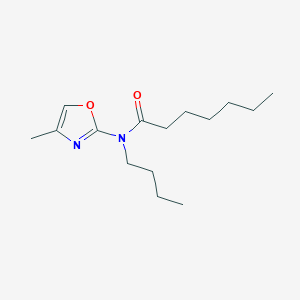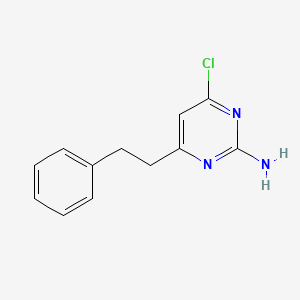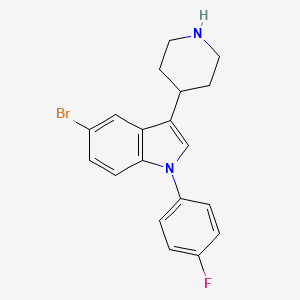![molecular formula C15H19N3S B12909432 (2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine CAS No. 61020-73-3](/img/structure/B12909432.png)
(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine is a complex organic compound that features an indole ring structure, a thioether linkage, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine typically involves the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione under reflux conditions . The reaction proceeds through initial protonation of the indole derivative by the diketone, followed by nucleophilic addition at the C-2 position of the indolium cation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the indole or pyrrolidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified indole or pyrrolidine derivatives.
Substitution: Various substituted indole or pyrrolidine compounds.
Scientific Research Applications
2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The thioether linkage and pyrrolidine ring contribute to its overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole: A precursor in the synthesis of the target compound.
Indole-3-thiol derivatives: Compounds with similar indole and thioether structures.
Pyrrolidine-based compounds: Molecules featuring the pyrrolidine ring.
Uniqueness
2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine is unique due to its combination of an indole ring, thioether linkage, and pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
61020-73-3 |
|---|---|
Molecular Formula |
C15H19N3S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C15H19N3S/c1-18-9-4-7-15(18)16-8-10-19-14-11-17-13-6-3-2-5-12(13)14/h2-3,5-6,11,17H,4,7-10H2,1H3 |
InChI Key |
JGFUFYJQVPUYJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NCCSC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)

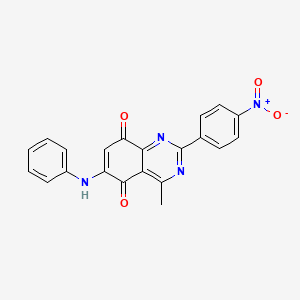

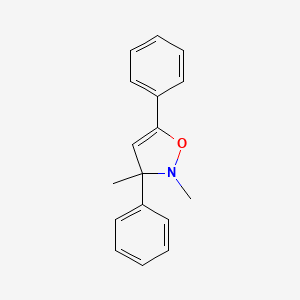

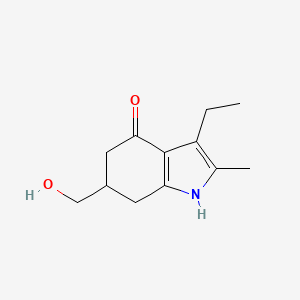
![10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid](/img/structure/B12909396.png)
